1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is a chemical compound with the molecular formula and a molecular weight of approximately 244.09 g/mol. This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidinol moiety at the 3-position. Its structural uniqueness lends itself to various applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in both the pyrimidine and pyrrolidine rings. It is often utilized in research related to drug development and biological activity studies, particularly in targeting specific enzymes or receptors.
The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol typically involves several key steps:
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is primarily related to its ability to interact with biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings allows for hydrogen bonding and potential π-stacking interactions with nucleic acids or proteins.
This compound has been investigated for its inhibitory effects on specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer or infections. Detailed studies on its binding affinity and selectivity towards biological targets are essential for understanding its full potential.
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol exhibits several notable physical properties:
The chemical properties include:
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol has several applications in scientific research:
The synthesis of the pyrrolidine moiety in 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol typically employs chiral pool strategies or stereoselective cyclization. A common approach utilizes N-Boc-3-piperidone as a precursor, which undergoes stereoselective reduction to generate the pyrrolidine scaffold. For example, sodium borohydride reduction of N-Boc-3-piperidone in ethanol at ambient temperature yields N-Boc-3-hydroxypyrrolidine with high diastereoselectivity (>95% de), preserving the chiral center necessary for subsequent functionalization [2]. Alternatively, enantiomerically pure (S)-3-pyrrolidinol hydrochloride (CAS: 122536-94-1) serves as a commercially available building block for direct coupling with 5-bromopyrimidine intermediates. This hydrochloride salt is activated via freebasing with potassium carbonate in anhydrous DMF prior to nucleophilic substitution reactions [7]. Cyclization strategies involving ring-closing metathesis of diene precursors have been explored but show lower efficiency (≤65% yield) due to competing oligomerization pathways [2].
Table 1: Cyclization Methods for Pyrrolidine Ring Synthesis
Starting Material | Reagent/Conditions | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|
N-Boc-3-piperidone | NaBH₄, EtOH, RT, 12h | N-Boc-3-hydroxypyrrolidine | 85 | >95% de |
(S)-3-pyrrolidinol·HCl | K₂CO₃, DMF, RT, 2h | Freebase (S)-3-pyrrolidinol | 95 | 100% ee retained |
Diethyl 2,5-dibromopentanoate | Zn, AcOH, reflux, 8h | Ethyl pyrrolidine-3-carboxylate | 65 | Racemic |
Regioselective bromination at the pyrimidine C5 position is achieved through two primary routes: (1) Directed ortho-metalation-bromination of 2-substituted pyrimidines, or (2) Halogen exchange from 5-chloropyrimidine derivatives. The former employs n-butyllithium (-78°C, THF) followed by bromine quench, yielding 5-bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS: 446286-61-9) in 70-75% yield with <5% dibromination byproducts [9]. Halogen exchange utilizes phosphorus oxybromide (POBr₃) under reflux conditions (130°C, 4h), converting 5-hydroxy- or 5-chloro-pyrimidines to the 5-bromo analogue. This method achieves 82-88% yield but requires careful stoichiometric control to minimize decomposition [8]. Microwave-assisted bromination (150°C, 20 min) using pyridinium tribromide in acetonitrile enhances reaction efficiency (92% yield) while reducing thermal degradation [5].
Table 2: Bromination Methods for Pyrimidine Functionalization
Starting Material | Bromination Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-(Pyrrolidin-1-yl)pyrimidine | Br₂, n-BuLi, THF | -78°C → RT, 3h | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 75 |
2-(Pyrrolidin-1-yl)-5-chloropyrimidine | POBr₃, toluene | 130°C, 4h | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 88 |
2-(Pyrrolidin-1-yl)pyrimidin-5-ol | Pyridinium tribromide, MeCN | MW 150°C, 20 min | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | 92 |
While sulfonamide incorporation is not inherent to 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, it represents a key derivatization strategy for biological activity modulation. Sulfonyl chloride intermediates react with the pyrrolidine nitrogen via nucleophilic substitution. Optimized conditions use in situ sulfonyl chloride generation from thiols via oxidative chlorination (N-chlorosuccinimide/HCl), followed by reaction with the pyrrolidine-pyrimidine scaffold in dichloromethane with triethylamine base (0°C → RT, 2h) [6]. Microwave-assisted coupling (DMF, 100°C, 15 min) between aryl sulfonyl chlorides and 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol achieves 85-93% conversion with minimal racemization. Sterically hindered sulfonyl chlorides (e.g., 2,6-dimethylbenzenesulfonyl chloride) require elevated temperatures (80°C, 8h) in dioxane with catalytic DMAP to attain 70-75% yields [6].
The critical C-N bond formation between 5-bromo-2-chloropyrimidine and 3-pyrrolidinol employs palladium or copper catalysis. Buchwald-Hartwig amination using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene (110°C, 8h) achieves >95% conversion to 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol with <0.5% bis-arylation byproducts [1]. Copper(I)-catalyzed methods (CuI, 10 mol%, trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, K₃PO₄) in DMSO at 90°C for 24h provide a lower-cost alternative (85% yield) but exhibit sensitivity to oxygen [3]. For scale-up, continuous flow systems with immobilized Pd/C catalysts (100°C, backpressure 5 bar) enable quantitative conversion in <30 min residence time, significantly suppressing protodebromination (<1%) compared to batch reactors [1]. Regioselectivity is governed by electronic effects: The C2 chlorine on pyrimidine is 12-fold more reactive than C5 bromine toward oxidative addition due to the α-nitrogen’s electron-withdrawing effect, enabling sequential functionalization [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0